1-(4-Ethoxybenzoyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-10(4-6-12)13(16)15-8-7-11(14)9-15/h3-6,11H,2,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVODUCFJSZEEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Pyrrolidin-3-amine with 4-Ethoxybenzoyl Chloride
A widely used method to prepare 1-(4-ethoxybenzoyl)pyrrolidin-3-amine involves the acylation of pyrrolidin-3-amine with 4-ethoxybenzoyl chloride under mild conditions.
Procedure : Pyrrolidin-3-amine (amine, 15 mmol) is dissolved in dichloromethane (CH2Cl2, 30 mL) with triethylamine (25 mmol) as a base in an ice bath. To this stirred solution, a solution of 4-ethoxybenzoyl chloride (15 mmol) in CH2Cl2 (10 mL) is added dropwise over 5 minutes. The reaction mixture is stirred at room temperature for 12 hours.
Workup : The reaction mixture is poured into saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL) to neutralize and extract the product. The aqueous phase is extracted with CH2Cl2 (3 × 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude amide.
Purification : The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate as eluents (typically 5:1 v/v).
This method provides a straightforward and efficient route to the amide intermediate with good yields and mild reaction conditions.
Introduction of the Amino Group at the 3-Position of Pyrrolidine
The amino group at the 3-position of the pyrrolidine ring can be introduced via nucleophilic substitution or reduction of appropriate precursors.
Reduction of 3-Acetylamino-1-benzylpyrrolidine-2,5-dione : In related pyrrolidine derivatives, lithium aluminium hydride (LiAlH4) reduction of 3-acetylamino-1-benzylpyrrolidine-2,5-dione followed by methylation has been used to introduce amino substituents.
Nucleophilic Substitution on Pyrrolidine Derivatives : According to patent EP1138672A1, optically active pyrrolidine derivatives can be prepared by reacting optically active butyl-1,2,4-trimesylate with primary amines in tetrahydrofuran (THF) at 0–70°C, preferably 50–60°C. The amino protecting group (e.g., benzyl) can be exchanged with allyloxycarbonyl groups, and the desired 3-amino-pyrrolidine derivatives are obtained under pressure (3×10^6 to 2×10^7 Pa) at 20–200°C, preferably 100–150°C.
Hydrogenation and Hydrazine Methods : 3-Amino-1-benzylpyrrolidine has been synthesized by hydrogenation of 1-benzyl-3-hydroximinopyrrolidine or by reaction of 1-benzyl-3-phthalimidopyrrolidine with hydrazine, although these methods involve multiple steps and can have material losses.
One-Pot Cycloaddition and Multisubstituted Pyrrolidine Synthesis
An alternative approach involves a one-pot cycloaddition reaction catalyzed by iodine and potassium carbonate to synthesize multisubstituted pyrrolidines, which can be adapted to prepare derivatives like this compound.
Procedure : An araldehyde, an amino acid ester, and a chalcone are combined with K2CO3 and I2 in tetrahydrofuran (THF) and stirred at 80°C for 7 hours. The reaction mixture is then worked up by extraction and purified by flash chromatography.
This method provides a versatile platform for synthesizing pyrrolidine derivatives with various substituents, potentially including the 4-ethoxybenzoyl group.
Coupling of 4-Ethoxybenzoic Acid Derivatives with Pyrrolidin-3-amine
Coupling reactions using activated esters or acid chlorides of 4-ethoxybenzoic acid with pyrrolidin-3-amine are also effective.
Coupling Agents : Use of coupling reagents such as HOBt (1-hydroxybenzotriazole), HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIEA (N,N-diisopropylethylamine) in solvents like dimethylformamide (DMF) or dichloromethane facilitates amide bond formation under mild conditions.
Example : The amino-substituted benzoic acids are converted to corresponding azido derivatives via diazotization and sodium azide treatment, followed by coupling with amines to form the desired amides.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The acylation method (Method 1) is the most direct and commonly used approach for synthesizing this compound, offering straightforward reaction setup and purification.
The nucleophilic substitution method (Method 2) allows for the preparation of optically active derivatives, important for pharmaceutical applications, but requires specialized conditions including pressure and temperature control.
The one-pot cycloaddition (Method 3) is useful for generating diverse pyrrolidine derivatives but may need adaptation for the specific 4-ethoxybenzoyl substituent.
Coupling reactions using modern peptide coupling reagents (Method 4) provide efficient synthesis routes, especially when starting from 4-ethoxybenzoic acid rather than acid chlorides, and can be optimized for scale-up.
Protection and deprotection strategies for the amino group are critical in multi-step syntheses to ensure selectivity and yield, as highlighted in patent literature.
Chemical Reactions Analysis
1-(4-Ethoxybenzoyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted pyrrolidines and benzoyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential in several therapeutic areas:
Anticancer Activity
Research indicates that 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine exhibits significant antineoplastic properties. It has been shown to inhibit the growth of various cancer cell lines, including gastric adenocarcinoma. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Antibacterial Properties
Studies have demonstrated that this compound possesses antibacterial activity, particularly against Enterococcus faecalis. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains.
Neuropharmacological Effects
Emerging research suggests that this compound may influence neurological pathways, potentially offering benefits in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
Case Studies
Several case studies highlight the effectiveness of this compound in laboratory settings:
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that the compound significantly reduced the viability of gastric cancer cells by inducing apoptosis through caspase activation. The findings suggest that it could serve as a promising lead compound for developing new anticancer therapies.
Case Study 2: Antibacterial Activity
A study evaluating the compound's antibacterial properties revealed that it inhibited the growth of Enterococcus faecalis at low concentrations, suggesting its potential use as an alternative treatment for bacterial infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxybenzoyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pyrrolidine ring provides structural rigidity and can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyrrolidin-3-amine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrrolidin-3-amine Derivatives
Biological Activity
1-(4-Ethoxybenzoyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring, which is known for its ability to enhance the biological activity of compounds. The ethoxybenzoyl substituent contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : The compound has been evaluated for its effectiveness against Enterococcus faecalis. Preliminary studies suggest it possesses significant antibacterial properties, although specific MIC (minimum inhibitory concentration) values are yet to be detailed in the literature.
- Antineoplastic Activity : Investigations into its antitumor effects have shown promise against gastric adenocarcinoma. The compound's ability to inhibit tumor growth has been noted in various in vitro and in vivo studies.
The mechanism of action of this compound involves several biochemical pathways:
- Enzyme Interaction : The compound interacts with key enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This interaction may lead to the inhibition of cancer cell proliferation.
- Cell Signaling Modulation : It has been observed that the compound influences cellular signaling pathways, thereby affecting gene expression and metabolic processes within cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models predict favorable ADME properties, suggesting that the compound could achieve therapeutic concentrations in biological systems without significant toxicity .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Antibacterial Studies : In vitro assays demonstrated that this compound showed effective antibacterial activity against various strains, although comparative studies with standard antibiotics like ciprofloxacin are necessary to establish its efficacy further .
- Anticancer Efficacy : A study focused on its anticancer potential revealed that low to moderate doses effectively inhibited tumor growth in animal models without causing significant adverse effects. This highlights the compound's therapeutic window and potential for development as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirms functional groups (e.g., ethoxy C-O stretch at ~1250 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Distinct signals for pyrrolidine protons (δ 2.5–3.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- ¹³C NMR : Amide carbonyl at ~170 ppm and aromatic carbons (110–160 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 263.15 for C₁₄H₁₉N₂O₂) .
What strategies are recommended for resolving contradictions in bioactivity data across studies involving this compound?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:
- Experimental Variables : Solvent polarity (DMSO vs. aqueous buffers) affecting compound solubility and aggregation .
- Assay Conditions : pH-dependent protonation of the amine group altering binding affinity .
- Statistical Analysis : Use ANOVA or multivariate regression to identify confounding factors (e.g., batch-to-batch purity differences) .
Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) is advised .
How can factorial design optimize reaction conditions for synthesizing this compound?
Advanced Research Focus
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (35°C vs. 90°C), solvent (DMSO vs. DMF), catalyst loading (5% vs. 10% CuBr).
- Responses : Yield (%) and purity (HPLC area%).
Example from analogous pyridazine syntheses showed that higher catalyst loading (10%) in DMSO at 90°C maximized yield (85%) but required post-reaction purification (e.g., column chromatography) to remove Cu residues .
What methodologies are effective for evaluating the biological activity of this compound in vitro?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Dose-response curves (0.1–100 µM) using fluorogenic substrates (e.g., acetylated peptides for histone deacetylase) .
- Cellular Uptake Studies : LC-MS/MS quantification of intracellular compound levels after 24-hour exposure .
- Binding Affinity : SPR or ITC to measure interactions with target proteins (e.g., GPCRs) .
How does the ethoxy substituent influence the physicochemical properties of this compound compared to halogenated analogs?
Q. Advanced Research Focus
- Lipophilicity : The ethoxy group increases logP by ~0.5 compared to chloro analogs (e.g., 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine), enhancing membrane permeability .
- Metabolic Stability : Ethoxy derivatives show slower hepatic clearance (t₁/₂ = 120 min vs. 60 min for fluoro analogs) due to reduced cytochrome P450 oxidation .
- Solubility : Ethoxy substitution reduces aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL for hydroxyl analogs), necessitating co-solvents (e.g., PEG-400) in formulations .
What computational tools are suitable for modeling the interaction of this compound with biological targets?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., with HDAC8 or serotonin receptors) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Use MOE or RDKit to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity .
How can researchers integrate findings on this compound into broader pharmacological frameworks?
Q. Advanced Research Focus
- Mechanistic Studies : Link compound activity to pathways (e.g., MAPK/ERK) via transcriptomics (RNA-seq) .
- Theoretical Frameworks : Use enzyme-substrate kinetics (e.g., Michaelis-Menten models) to explain dose-dependent inhibition .
- Comparative Analysis : Benchmark against FDA-approved analogs (e.g., JNJ-26481585) to identify structural advantages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
